molecular formula C9H7BrCl2N2S B2367232 4-(3,4-Dichlorophenyl)-1,3-thiazole-2-ylamine hydrobromide CAS No. 136382-06-4

4-(3,4-Dichlorophenyl)-1,3-thiazole-2-ylamine hydrobromide

货号: B2367232
CAS 编号: 136382-06-4
分子量: 326.03
InChI 键: KPPOELIZRLLPGI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context and Discovery Timeline

The compound 4-(3,4-dichlorophenyl)-1,3-thiazole-2-ylamine hydrobromide (CAS: 136382-06-4) emerged as a subject of interest in the late 20th century, coinciding with advancements in heterocyclic chemistry aimed at developing bioactive molecules. Initial synthetic efforts for structurally related thiazole derivatives date to the 1980s, when researchers began exploring modifications to the thiazole core to enhance pharmacological properties. The specific incorporation of a 3,4-dichlorophenyl substituent at the 4-position of the thiazole ring was first reported in the early 1990s, as evidenced by its inclusion in chemical catalogs and specialized synthesis protocols.

A pivotal study in 2017 highlighted the role of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors, indirectly spurring interest in analogs such as 4-(3,4-dichlorophenyl)-1,3-thiazole-2-ylamine hydrobromide for anticancer applications. Subsequent industrial-scale synthesis methods, documented by suppliers like AA Blocks and BLD Pharm, standardized production routes using Hantzsch thiazole synthesis and post-functionalization strategies. The compound’s inclusion in fluorescence spectroscopy studies further solidified its utility in probing protein-ligand interactions, particularly with bovine serum albumin.

Structural Classification Within Thiazole Derivatives

4-(3,4-Dichlorophenyl)-1,3-thiazole-2-ylamine hydrobromide belongs to the 4-aryl-1,3-thiazole-2-amine subclass, characterized by:

  • Core structure : A five-membered thiazole ring containing sulfur (S1) and nitrogen (N3) atoms at positions 1 and 3, respectively.
  • Substituents :
    • A 3,4-dichlorophenyl group at the 4-position, contributing enhanced electrophilicity and steric bulk.
    • An amino group (-NH$$_2$$) at the 2-position, which is protonated to form the hydrobromide salt (pKa ≈ 8.2).
  • Crystallographic data : Monoclinic crystal system with a Br$$^-$$ counterion stabilizing the ammonium group via ionic interactions.

Table 1: Structural comparison with related thiazole derivatives

Compound R1 (C4) R2 (C2) Bioactivity Target
4-Phenyl-1,3-thiazole-2-amine Phenyl -NH$$_2$$ Antifungal
4-(4-Methoxyphenyl)-1,3-thiazole 4-Methoxyphenyl -OCH$$_3$$ Tubulin inhibition
4-(3,4-DCl-Ph)-1,3-thiazole-2-amine·HBr 3,4-Dichlorophenyl -NH$$_3^+$$Br$$^-$$ Protein binding studies

Significance in Heterocyclic Chemistry Research

This compound exemplifies three key trends in modern heterocyclic chemistry:

  • Directed functionalization : The 3,4-dichlorophenyl group enhances metabolic stability compared to non-halogenated analogs, as evidenced by reduced CYP450-mediated oxidation in pharmacokinetic assays.
  • Salt formation strategies : Conversion to the hydrobromide salt improves aqueous solubility (23.8 mg/mL at 25°C vs. 4.1 mg/mL for the free base), critical for in vitro bioactivity assays.
  • Structure-activity relationship (SAR) profiling : Modifications at the 2-amino position have been linked to altered binding affinities in molecular docking studies with fungal lanosterol 14α-demethylase (PDB: 5TZ1).

Recent applications include its use as a fluorescent probe to study albumin binding kinetics, where the dichlorophenyl moiety participates in hydrophobic interactions with subdomain IIIA of bovine serum albumin (K$$_d$$ = 1.8 × 10$$^5$$ M$$^{-1}$$). Additionally, the compound serves as a precursor in the synthesis of imidazo[2,1-b]thiadiazoles, a class of nitrogen-rich heterocycles with demonstrated anticancer properties.

Table 2: Key physicochemical properties

Property Value Method
Molecular weight 326.04 g/mol ESI-MS
Melting point 218–220°C (dec.) Differential scanning calorimetry
logP (octanol/water) 3.47 ± 0.12 Shake-flask
λ$$_{max}$$ (UV-Vis) 274 nm (ε = 12,400 M$$^{-1}$$cm$$^{-1}$$) Spectrophotometry

属性

IUPAC Name

4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S.BrH/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8;/h1-4H,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPOELIZRLLPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)N)Cl)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Reaction Mechanism and Conditions

  • Thioamide Activation : Thiourea reacts with 3,4-dichlorophenacyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under mild heating (25–35°C).
  • Cyclization : The α-bromoketone undergoes nucleophilic attack by the thioamide’s sulfur, followed by cyclization to form the thiazole ring.
  • Amine Formation : Deprotonation of the intermediate yields the free 2-aminothiazole, which is subsequently treated with hydrobromic acid to form the hydrobromide salt.

Representative Procedure :

  • Combine 3,4-dichlorophenacyl bromide (1 mmol), thiourea (1.2 mmol), and sodium bicarbonate (3 mmol) in DMF.
  • Stir at 30°C for 6 hours.
  • Quench with water, extract with ethyl acetate, and concentrate.
  • Recrystallize the crude product from methanol/diisopropyl ether.
  • Treat with 48% HBr in ethanol to obtain the hydrobromide salt.

Yield : 78–83% (based on analogous reactions).

Cyclocondensation of α-Oxothioamides and Haloketones

An alternative route employs α-oxothioamides and 3,4-dichlorophenacyl bromide to achieve regioselective thiazole formation.

Key Steps

  • Thioamide Preparation : Synthesize α-oxothioamides via thiocyanation of acetylacetone derivatives.
  • Cyclocondensation : React the α-oxothioamide with 3,4-dichlorophenacyl bromide in acetonitrile with triethylamine as a base.
  • Salt Formation : Isolate the free base via column chromatography and treat with HBr gas in ethyl acetate.

Optimization Data :

Parameter Condition Yield (%)
Solvent Acetonitrile 85
Base Triethylamine 82
Temperature 25°C 78
Reaction Time 4 hours 80

Data adapted from

Purification and Characterization

Recrystallization and Salt Formation

  • Solvent Systems : Methanol/ethyl acetate (1:3) or ethanol/diisopropyl ether.
  • Melting Point : 410–416°C (decomposition observed above 420°C).

Spectroscopic Data

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=C aromatic).
  • ¹H NMR (DMSO-d₆) : δ 8.2 (s, 1H, NH₂), 7.6–7.8 (m, 3H, Ar–H), 6.9 (s, 1H, thiazole-H).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Hantzsch Synthesis High regioselectivity, scalable Requires toxic solvents (DMF) 80–83
Cyclocondensation Mild conditions, no base required Costly α-oxothioamides 78–85
Suzuki Coupling Flexibility in aryl group Low yield, expensive catalysts 50–60

Industrial-Scale Considerations

  • Solvent Recovery : Toluene and ethyl acetate are recycled via distillation.
  • Waste Management : Sodium bicarbonate and HBr neutralization generate NaCl and H₂O, requiring pH adjustment before disposal.

化学反应分析

Types of Reactions

4-(3,4-Dichlorophenyl)-1,3-thiazole-2-ylamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole derivatives with different functional groups.

科学研究应用

Chemical Synthesis and Properties

The synthesis of 4-(3,4-Dichlorophenyl)-1,3-thiazole-2-ylamine hydrobromide typically involves the reaction of 3,4-dichloroaniline with thioamide in the presence of a solvent like dimethylformamide and a catalyst such as copper(II) acetate. The reaction conditions are crucial for the formation of the thiazole ring, which imparts distinct properties to the compound.

Key Properties:

  • Molecular Formula: C₉H₇Cl₂N₃S
  • Molecular Weight: 260.143 g/mol
  • Density: 1.5 g/cm³
  • Boiling Point: 439.4 °C at 760 mmHg
  • Flash Point: 219.5 °C .

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its thiazole structure is integral in developing new derivatives with potential applications in pharmaceuticals and agrochemicals. The compound can undergo various reactions such as oxidation, reduction, and substitution, allowing for the synthesis of diverse thiazole derivatives.

Biology

Research indicates that 4-(3,4-Dichlorophenyl)-1,3-thiazole-2-ylamine hydrobromide exhibits antimicrobial and antifungal properties. Studies have shown that derivatives of thiazoles can effectively inhibit the growth of fungal pathogens like Candida species. For instance, a series of novel thiazole derivatives demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to traditional antifungal agents like fluconazole .

Case Study: Antifungal Activity
A study evaluated the antifungal activity of synthesized thiazole derivatives against three human pathogenic Candida strains using broth microdilution methods. The results indicated that certain derivatives showed promising antifungal activity with optimized hydro-lipophilic balance enhancing their efficacy .

Medicine

The medicinal applications of this compound are primarily focused on its potential therapeutic effects. Research is ongoing to explore its role in treating various diseases due to its interaction with specific biological targets. The mechanism of action often involves binding to enzymes or receptors, leading to inhibition and subsequent biological effects .

Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved Effect
AntifungalCandida speciesInhibition of growth
AntimicrobialVarious bacteriaBroad-spectrum activity
Enzyme InhibitionVarious enzymesReduced enzyme activity

Industrial Applications

In industry, 4-(3,4-Dichlorophenyl)-1,3-thiazole-2-ylamine hydrobromide is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in agrochemicals and as a precursor for other functionalized compounds.

作用机制

The mechanism of action of 4-(3,4-Dichlorophenyl)-1,3-thiazole-2-ylamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

Below is a comparative analysis of key compounds sharing structural or functional similarities with 4-(3,4-dichlorophenyl)-1,3-thiazole-2-ylamine hydrobromide:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Biological Activity References
4-(3,4-Dichlorophenyl)-1,3-thiazole-2-ylamine hydrobromide C₁₆H₁₃BrCl₂N₂OS 432.157 Thiazole core with 3,4-dichlorophenyl and 2-methoxyphenyl substituents; hydrobromide salt. Not explicitly stated, but structural analogs suggest CNS or antimicrobial potential.
Trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine C₁₇H₁₆Cl₂N 308.22 Tetrahydro-naphthalenamine core with 3,4-dichlorophenyl and N-methyl groups. Used in combination therapies for menopause, perimenopause, and cognitive disorders .
Ethyl 2-[4-[(Z)-[3,4-bis(4-bromophenyl)-1,3-thiazol-2-ylidene]amino]... C₃₃H₂₅Br₂N₃O₄S 748.44 Thiazole core with bis(4-bromophenyl) substituents and ethyl carboxylate. Likely explored for kinase inhibition or photophysical applications due to extended conjugation.

Key Comparative Insights

Core Heterocycle and Substitution Patterns The thiazole core in the target compound contrasts with the tetrahydro-naphthalenamine in the trans-4-(3,4-dichlorophenyl) analog. Thiazoles are known for metabolic stability and π-stacking interactions, whereas naphthalenamines may exhibit enhanced lipophilicity and blood-brain barrier penetration . Halogen substitution (Cl vs.

Pharmacological Implications

  • The hydrobromide salt in the target compound improves aqueous solubility compared to freebase analogs, which is advantageous for formulation. In contrast, the trans-4-(3,4-dichlorophenyl) naphthalenamine is combined with eszopiclone (a GABA-A receptor agonist), suggesting synergistic effects in CNS disorders .

Synthetic and Crystallographic Considerations

  • The target compound’s structure was likely resolved using SHELX programs (e.g., SHELXL for refinement), a standard for small-molecule crystallography . ORTEP-3 graphical representations may highlight conformational differences versus naphthalenamine derivatives .

Research Findings and Data Gaps

  • Biological Activity: While the trans-4-(3,4-dichlorophenyl) naphthalenamine has documented use in menopausal therapy, the target thiazole derivative’s specific activity remains underexplored. Thiazoles with dichlorophenyl groups often target serotonin receptors or antimicrobial pathways, but direct evidence is lacking .
  • Salt Form Advantages : Hydrobromide salts generally offer higher solubility than hydrochlorides, but comparative pharmacokinetic data are absent in the literature.

生物活性

4-(3,4-Dichlorophenyl)-1,3-thiazole-2-ylamine hydrobromide is a thiazole derivative known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of 4-(3,4-Dichlorophenyl)-1,3-thiazole-2-ylamine hydrobromide typically involves the reaction of 3,4-dichloroaniline with thioamide under specific conditions. The reaction is generally conducted in solvents like dimethylformamide (DMF) with catalysts such as copper(II) acetate. The process requires controlled heating to facilitate the formation of the thiazole ring .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways depend on the biological system being studied but often involve interference with cellular processes such as tubulin polymerization .

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 4-(3,4-Dichlorophenyl)-1,3-thiazole-2-ylamine derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 32 to 42 μg/mL, indicating their potential as antibacterial agents .

Anticancer Properties

In terms of anticancer activity, derivatives containing the thiazole moiety have been evaluated for their antiproliferative effects in human cancer cell lines. For example, certain compounds related to 4-(3,4-Dichlorophenyl)-1,3-thiazole-2-ylamine have shown IC50 values between 0.36 and 0.86 μM against various cancer cell lines. These compounds were found to induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, which is crucial for cancer cell division .

Comparative Analysis

The following table summarizes the biological activity of 4-(3,4-Dichlorophenyl)-1,3-thiazole-2-ylamine hydrobromide compared to similar thiazole derivatives:

Compound NameAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)
4-(3,4-Dichlorophenyl)-1,3-thiazole-2-ylamine32 - 420.36 - 0.86
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineNot specified0.36 - 0.86
Other Thiazole DerivativesVaries (generally lower than above)Varies

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, with some compounds showing enhanced activity due to halogen substitutions on the phenyl ring .
  • Anticancer Research : In vitro studies revealed that certain thiazole derivatives effectively inhibited tubulin polymerization in cancer cells similarly to established chemotherapeutic agents like colchicine .

常见问题

Basic Question: How can the synthesis of 4-(3,4-Dichlorophenyl)-1,3-thiazole-2-ylamine hydrobromide be optimized for improved yield and purity?

Methodological Answer:
Optimization involves adjusting reaction parameters such as solvent choice, temperature, and reflux duration. For example:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to enhance reaction efficiency, as demonstrated in the synthesis of structurally similar triazole derivatives .
  • Reaction Time : Extended reflux durations (e.g., 18 hours) under reduced pressure improve intermediate formation, followed by cooling and crystallization in water-ethanol mixtures to isolate the product .
  • Purification : Recrystallization from water-ethanol (2:1 ratio) or column chromatography can enhance purity. Monitoring via TLC or HPLC is critical to confirm purity thresholds (>95%) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from variations in assay conditions or impurity profiles. Address these by:

  • Standardizing Assays : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Purity Validation : Employ high-resolution mass spectrometry (HRMS) and elemental analysis to verify compound integrity, as impurities like unreacted dichlorophenyl precursors can skew results .
  • Dose-Response Curves : Perform multi-point dose-response experiments to confirm IC50/EC50 values, ensuring reproducibility across independent labs .

Basic Question: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR in DMSO-d6 identifies aromatic protons (δ 7.2–8.1 ppm) and thiazole ring protons (δ 6.8–7.0 ppm) .
  • IR Spectroscopy : Confirm amine (-NH2) stretches (~3350 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···Br interactions) using single-crystal data .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinase enzymes). For example, the dichlorophenyl group may occupy hydrophobic pockets .
  • QSAR Modeling : Corrogate substituent effects (e.g., halogen position) with activity data to prioritize synthetic targets. Bromine’s electronegativity and steric effects are critical variables .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify persistent binding modes .

Basic Question: What challenges arise in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Process Control : Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress and intermediates .
  • Solvent Recovery : Optimize distillation under reduced pressure to recycle DMSO and reduce costs .
  • Safety Protocols : Handle hydrobromic acid (HBr) in fume hoods with corrosion-resistant equipment due to its high reactivity .

Advanced Question: How can researchers integrate crystallographic data with reactivity studies?

Methodological Answer:

  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., π-π stacking of dichlorophenyl groups) to predict solubility and stability .
  • Thermogravimetric Analysis (TGA) : Correlate thermal decomposition profiles (e.g., loss of HBr at ~200°C) with crystal lattice stability .
  • Reactivity Prediction : Use crystallographic bond lengths to identify susceptible sites (e.g., thiazole C2 for nucleophilic substitution) .

Basic Question: What are the best practices for storing and handling this compound?

Methodological Answer:

  • Storage Conditions : Keep in amber vials at –20°C under inert gas (N2/Ar) to prevent hydrobromide degradation .
  • Handling : Use gloveboxes for hygroscopic samples, as moisture can hydrolyze the thiazole ring .

Advanced Question: How can structural modifications enhance metabolic stability?

Methodological Answer:

  • Isotere Replacement : Substitute the hydrobromide counterion with triflate or tosylate to improve solubility without altering bioactivity .
  • Deuterium Labeling : Replace labile hydrogens (e.g., amine groups) with deuterium to slow CYP450-mediated metabolism .
  • Prodrug Design : Mask the amine with Boc-protecting groups, which hydrolyze in vivo for controlled release .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。